molecular formula C9H11N3O3 B13497443 tert-Butyl (4-cyanooxazol-2-yl)carbamate

tert-Butyl (4-cyanooxazol-2-yl)carbamate

Cat. No.: B13497443
M. Wt: 209.20 g/mol
InChI Key: ADFRIMZFHBISQI-UHFFFAOYSA-N
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Description

tert-Butyl (4-cyanooxazol-2-yl)carbamate: is an organic compound with the molecular formula C₉H₁₁N₃O₃ It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-cyanooxazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method includes the use of tert-butyl chloroformate and 4-cyanooxazole in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-cyanooxazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (4-cyanooxazol-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions .

Medicine: It is explored for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (4-cyanooxazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate
  • tert-Butyl (benzyloxy)(4-cyanobutyl)carbamate
  • tert-Butyl (4-oxo-2-thioxo-1,4-dihydroquinolin-3-yl)carbamate

Uniqueness: tert-Butyl (4-cyanooxazol-2-yl)carbamate is unique due to its cyano group attached to the oxazole ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

tert-butyl N-(4-cyano-1,3-oxazol-2-yl)carbamate

InChI

InChI=1S/C9H11N3O3/c1-9(2,3)15-8(13)12-7-11-6(4-10)5-14-7/h5H,1-3H3,(H,11,12,13)

InChI Key

ADFRIMZFHBISQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CO1)C#N

Origin of Product

United States

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